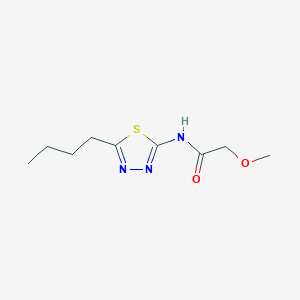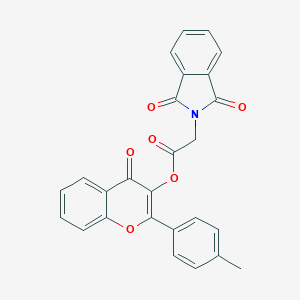![molecular formula C20H22ClNO5S B254651 Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate, also known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a synthetic derivative of the amino acid tryptophan and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate is not fully understood, but it is believed to act through the tryptophan-serotonin pathway. Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has been shown to increase the expression of genes involved in the synthesis of serotonin, a neurotransmitter that plays a role in appetite regulation and mood.
Biochemical and Physiological Effects:
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in the synthesis of serotonin, as well as increase the levels of serotonin in the brain and intestine. Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has also been shown to increase the expression of genes involved in the regulation of glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has several advantages for use in lab experiments. It is stable and easy to handle, and its effects can be easily measured through gene expression analysis and metabolite profiling. However, Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has some limitations, such as its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate. One direction is to further investigate its potential use as a feed additive in the aquaculture industry. Another direction is to study its potential use as a biomarker for tryptophan metabolism in humans. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of tryptophan with various reagents. The final step involves the reaction of 4-chloro-3,5-dimethylphenol with methyl 5-acetyl-2-amino-4-methyl-3-thiophenecarboxylate in the presence of a base to form Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has been studied for its potential use as a feed additive in the aquaculture industry. It has been shown to increase feed intake and growth rate in various fish species, including tilapia and catfish. Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate has also been studied for its potential use as a biomarker for tryptophan metabolism in humans.
Propiedades
Nombre del producto |
Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C20H22ClNO5S |
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
methyl 5-acetyl-2-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H22ClNO5S/c1-9-7-14(8-10(2)16(9)21)27-13(5)18(24)22-19-15(20(25)26-6)11(3)17(28-19)12(4)23/h7-8,13H,1-6H3,(H,22,24) |
Clave InChI |
MMDNVZLWXLVBCF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)
![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)

![2-(2-methoxyethyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254577.png)
![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)
![2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B254581.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)

![N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid](/img/structure/B254588.png)


![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)